n6-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dmt-adenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

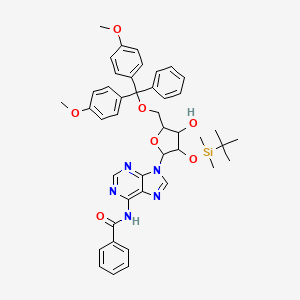

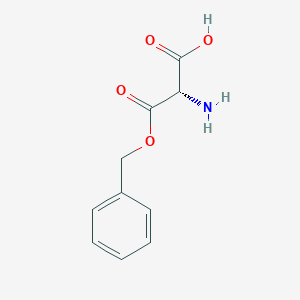

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine, with the chemical formula C43H52N6O7PS and CAS registry number 81265-93-2, is a modified form of adenosine, a nucleoside found in DNA and RNA . This compound is known for its role in nucleic acid chemistry and is extensively used as an intermediate in the synthesis of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of RNA phosphoramidites and RNA CPG, similar to DNA synthesis . The process typically includes the following steps:

Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of adenosine is protected using a dimethoxytrityl (DMT) group.

Protection of the 2’-hydroxyl group: The 2’-hydroxyl group is protected using a tert-butyldimethylsilyl (TBDMS) group.

Introduction of the benzoyl (Bz) group: The amino group of adenosine is protected using a benzoyl (Bz) group.

Phosphoramidite synthesis: The protected adenosine is then converted into a phosphoramidite, which is used in the solid-phase synthesis of oligonucleotides.

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine follows similar synthetic routes but on a larger scale. The process involves the use of high-quality RNA phosphoramidites to ensure low failure rates and high biological activity of the synthesis products . Consistent lot-to-lot purity and performance are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents like iodine or other oxidizing agents.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Iodine in the presence of a base.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is predominantly employed in the research of various afflictions, including cancer, viral infections, and metabolic disorders. Its remarkable attributes extend to its capacity to manipulate and modulate biological pathways and effectively engage with precise drug targets. Additionally, it is used as an intermediate in the synthesis of oligonucleotides, which are crucial for RNA interference (RNAi) and other drug development techniques .

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves its role as an intermediate in oligonucleotide synthesis . The compound interacts with specific molecular targets and pathways, modulating biological processes. Its ability to engage with precise drug targets makes it valuable in the research of various diseases.

Comparison with Similar Compounds

Similar Compounds

DMT-2’-O-TBDMS-A(Bz)-CE-Phosphoramidite: This compound is similar in structure and function, used in the synthesis of oligonucleotides.

N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine: Another similar compound used in nucleic acid chemistry.

Uniqueness

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is unique due to its specific combination of protective groups, which makes it highly effective in oligonucleotide synthesis. Its ability to modulate biological pathways and engage with precise drug targets further distinguishes it from other similar compounds.

Properties

IUPAC Name |

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Methylphenyl)sulfonylimidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B15286832.png)

![5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B15286846.png)

![4-(1-aminoethyl)-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B15286854.png)

![Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-pyridinium chloride monohydrochloride](/img/structure/B15286864.png)

![6a-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15286890.png)